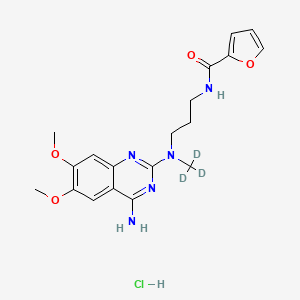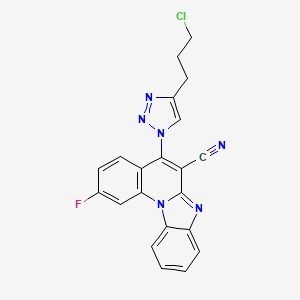
Antiproliferative agent-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative agent-6 is a synthetic compound known for its potent ability to inhibit cell proliferation. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. It is designed to target and inhibit the growth of cancer cells, making it a promising candidate for anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-6 typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications enhance the compound’s antiproliferative activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反应分析
Types of Reactions: Antiproliferative agent-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antiproliferative activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation.
科学研究应用
Antiproliferative agent-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiproliferative activity and to develop new synthetic methodologies.
Biology: The compound is employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: this compound is being explored as a potential anticancer drug. Preclinical studies have shown promising results in inhibiting the growth of various cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
The mechanism of action of antiproliferative agent-6 involves its interaction with specific molecular targets within cancer cells. The compound binds to and inhibits key enzymes and proteins involved in cell proliferation, such as cyclin-dependent kinases and topoisomerases. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can induce oxidative stress within cancer cells, further promoting cell death.
相似化合物的比较
Bisbenzazole Derivatives: These compounds also exhibit antiproliferative activity and are structurally similar to antiproliferative agent-6.
Isatin Derivatives: Known for their anticancer properties, isatin derivatives share some structural features with this compound.
Tetrahydropyrido Pyrimidine Derivatives: These compounds have shown promising antiproliferative activity in various studies.
Uniqueness: this compound stands out due to its unique combination of functional groups and its ability to target multiple pathways involved in cancer cell proliferation. Its versatility in undergoing various chemical reactions allows for the synthesis of a wide range of derivatives with enhanced biological activity.
属性
分子式 |
C21H14ClFN6 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC 名称 |
5-[4-(3-chloropropyl)triazol-1-yl]-2-fluorobenzimidazolo[1,2-a]quinoline-6-carbonitrile |
InChI |
InChI=1S/C21H14ClFN6/c22-9-3-4-14-12-28(27-26-14)20-15-8-7-13(23)10-19(15)29-18-6-2-1-5-17(18)25-21(29)16(20)11-24/h1-2,5-8,10,12H,3-4,9H2 |
InChI 键 |
CHNJNWJESLUCGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(C=CC(=C4)F)C(=C3C#N)N5C=C(N=N5)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


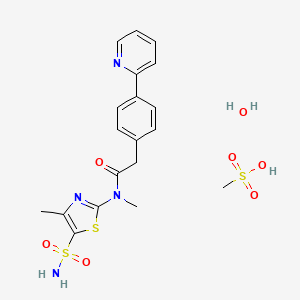
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
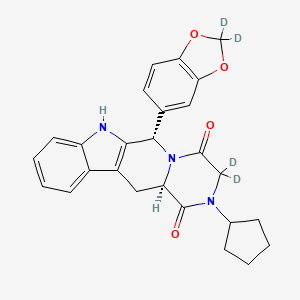
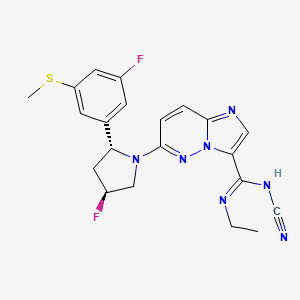

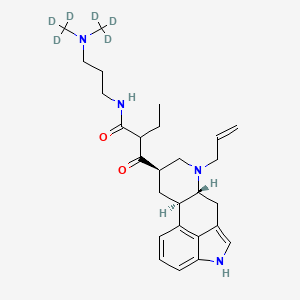
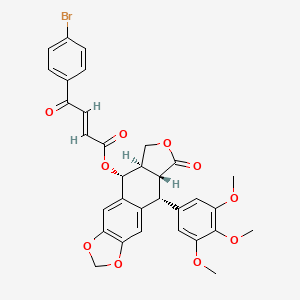
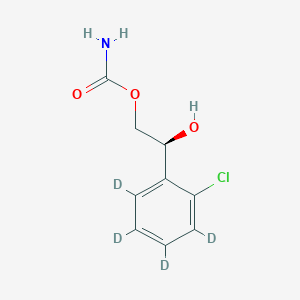
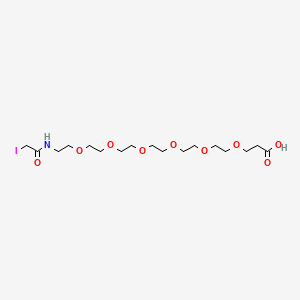


![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
